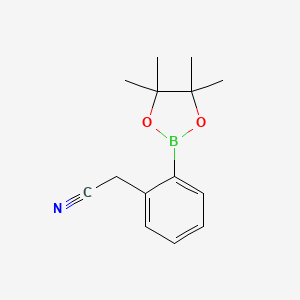

2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile

Description

Properties

IUPAC Name |

2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BNO2/c1-13(2)14(3,4)18-15(17-13)12-8-6-5-7-11(12)9-10-16/h5-8H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIARMBRSPSECPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397058 | |

| Record name | [2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325141-71-7 | |

| Record name | [2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Key Synthetic Steps

| Step | Description | Reagents & Catalysts | Conditions | Yield & Notes | |

|---|---|---|---|---|---|

| 1 | Borylation of Aryl Halide | Aryl halide precursor, bis(pinacolato)diboron (B2pin2), Pd catalyst (e.g., Pd(dppf)Cl2), base (e.g., KOAc) | Inert atmosphere (N2 or Ar), 80–100°C, 12–24 h | Efficient borylation to form arylboronate ester intermediate; yields ~70–85% | |

| 2 | Alkylation to Introduce Acetonitrile Group | N-(diphenylmethylene)glycine tert-butyl ester or halomethylboronate derivatives | Alkylation with chloromethylboronate or cyanide sources | Controlled temperature, typically 0–25°C to avoid side reactions | Key step for incorporating acetonitrile moiety; requires careful pH control |

| 3 | Palladium-Catalyzed Cross-Coupling | Pd(PPh3)4 or PdCl2(dppf), base (K2CO3, CsF), solvents (toluene, THF, ethanol) | Reflux or 80–100°C, inert atmosphere | Yields around 60–70%; purity depends on catalyst and base selection |

Reaction Mechanism Highlights

- Miyaura Borylation : Oxidative addition of Pd(0) into the aryl halide bond, transmetallation with bis(pinacolato)diboron, and reductive elimination to form the arylboronate ester.

- Alkylation/Nucleophilic Substitution : Introduction of the nitrile group via nucleophilic substitution with cyanide sources on activated intermediates.

- Cross-Coupling : Formation of C–C bonds through oxidative addition, transmetallation, and reductive elimination steps facilitated by palladium catalysts.

Representative Preparation Method from Literature

Example Protocol

- Starting Material : 2-bromophenylacetonitrile or 2-halophenylacetonitrile derivative.

- Borylation Reaction :

- React with bis(pinacolato)diboron (1.2 equiv)

- Pd(dppf)Cl2 (5 mol%)

- KOAc (3 equiv)

- Solvent: 1,4-dioxane or DMF

- Temperature: 80–90°C

- Time: 16–24 hours

- Workup :

- Quench with water

- Extract with ethyl acetate

- Purify by silica gel chromatography

- Yield : Typically 65–75% isolated yield of 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile

Data Table: Summary of Preparation Parameters and Yields

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Catalyst | Pd(dppf)Cl2, Pd(PPh3)4 | Pd(dppf)Cl2 often preferred for stability |

| Base | KOAc, K2CO3, CsF | KOAc common for borylation; K2CO3 for coupling |

| Solvent | 1,4-Dioxane, THF, Toluene | Solvent choice affects solubility and yield |

| Temperature | 80–100°C | Elevated temperatures favor reaction rate |

| Reaction Time | 12–24 hours | Longer times improve conversion |

| Yield | 60–75% | Dependent on substrate purity and conditions |

| Atmosphere | Nitrogen or Argon (inert) | Prevents oxidation of boronic ester |

| Purification | Silica gel chromatography, recrystallization | Necessary to remove palladium residues |

Research Findings and Notes on Preparation

- Moisture Sensitivity : The boronic ester group is sensitive to hydrolysis; therefore, reactions and storage must be conducted under anhydrous conditions to maintain compound integrity.

- Catalyst Selection : Pd(dppf)Cl2 is favored due to its robustness and ability to promote efficient borylation and coupling reactions.

- Substrate Effects : Electron-withdrawing groups on the phenyl ring can influence the reactivity and yield of borylation and coupling steps.

- Industrial Scale-Up : Continuous flow reactors and optimized purification protocols are recommended for scaling production to maintain high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form phenols.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or DMSO.

Major Products Formed

Oxidation: Phenols.

Reduction: Amines.

Substitution: Various biaryl compounds depending on the coupling partner used.

Scientific Research Applications

Borylation Reactions

The compound serves as an effective borylation reagent in organic synthesis. Borylation involves the introduction of a boron atom into organic molecules, which can subsequently be transformed into other functional groups. The tetramethyl dioxaborolane moiety enhances the stability and reactivity of the compound in palladium-catalyzed borylation reactions .

Cross-Coupling Reactions

In synthetic organic chemistry, this compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl and vinyl halides and boronic acids or esters, facilitating the synthesis of complex organic molecules .

As a Building Block

The compound can be used as a building block for more complex organic compounds. Its functional groups can be modified to yield various derivatives that are useful in pharmaceuticals and agrochemicals .

Organic Electronics

Due to its unique electronic properties, this compound is investigated for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of boron into organic materials can enhance charge transport properties .

Polymer Chemistry

In polymer science, this compound can be utilized to synthesize boron-containing polymers that exhibit improved thermal stability and mechanical properties. Such polymers are valuable in coatings and advanced materials .

Drug Development

The presence of the dioxaborolane group may impart unique biological properties to derivatives of this compound. Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific biological pathways or diseases .

Targeted Delivery Systems

Compounds like this one are being studied for their potential use in targeted drug delivery systems due to their ability to form stable complexes with biomolecules . The boron atom can also facilitate interactions with biological targets.

Case Study: Borylation of Aromatic Compounds

A study demonstrated the successful borylation of various aromatic compounds using this compound as a borylating agent under mild conditions. The resulting arylboron compounds were further functionalized to produce pharmaceuticals with enhanced efficacy .

Case Study: Synthesis of OLED Materials

Research focusing on the application of this compound in OLEDs showed that devices incorporating boron-containing materials exhibited improved brightness and efficiency compared to traditional materials . This highlights its potential in advancing display technologies.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Synthetic Chemistry | Used in borylation and cross-coupling reactions for synthesizing complex organic molecules |

| Material Science | Investigated for use in organic electronics and polymer chemistry |

| Medicinal Chemistry | Explored for drug development and targeted delivery systems |

Mechanism of Action

The mechanism of action of 2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile in chemical reactions involves the activation of the boronic ester group, which can form reactive intermediates that participate in various transformations. The nitrile group can also be activated under specific conditions to form reactive species that undergo further reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile

- Molecular Formula: C₁₄H₁₈BNO₂

- Molecular Weight : 243.11 g/mol

- CAS Number : 325141-71-7

- Hazard Profile : Class 6.1 (toxic), with hazards including H301 (toxic if swallowed), H315 (skin irritation), and H319 (eye irritation) .

Structural Features :

The compound consists of a phenyl ring substituted with a boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the ortho position and an acetonitrile group. The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, while the nitrile group enhances electrophilicity and serves as a directing group in further functionalizations .

Comparison with Structural Analogs

Phenoxy-Substituted Derivatives

Example: 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile

- Molecular Formula: C₁₄H₁₈BNO₃

- Key Differences: Substituent: A phenoxy group replaces the phenyl-acetonitrile backbone. Applications: Used in synthesizing meta-terphenyl-linked donor–acceptor dyads for charge-transfer studies .

Data Table 1 : Physical Properties Comparison

| Property | Target Compound | Phenoxy Derivative |

|---|---|---|

| Molecular Weight (g/mol) | 243.11 | 259.11 |

| LogP (Predicted) | 2.8 | 2.5 |

| Solubility in Acetonitrile | High | Moderate |

Methoxy-Substituted Derivatives

Example : 2-(2-Methoxy-5-(dioxaborolan-2-yl)phenyl)acetonitrile

- Molecular Formula: C₁₅H₂₀BNO₃

- Key Differences :

- Substituent : Methoxy group at the 2-position of the phenyl ring.

- Electronic Effects : The methoxy group donates electrons via resonance, reducing the boronate’s electrophilicity. This may necessitate harsher reaction conditions (e.g., higher temperatures) for Suzuki couplings.

- Applications : Explored in radiopharmaceuticals for PET imaging due to improved solubility in polar solvents .

Vinyl- and Heterocyclic-Modified Derivatives

Examples :

- (Z)-2-(2-(2-Phenylvinyl)phenyl)acetonitrile-boronate

- Pyrazole-linked derivatives (e.g., 2-(4-(dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetonitrile)

Key Differences :

- Structural Modifications : Introduction of vinyl or heterocyclic groups (e.g., pyrazole) alters conjugation and steric bulk.

- Reactivity : Vinyl groups enable regioselective hydroboration or carboboration reactions, as demonstrated in Ni-catalyzed transformations .

- Applications : Used in asymmetric catalysis and drug discovery (e.g., LXRβ agonists) .

Data Table 2 : Reactivity in Cross-Coupling Reactions

| Compound Type | Coupling Efficiency (%) | Optimal Catalyst System |

|---|---|---|

| Parent Compound | 85–90 | Pd(OAc)₂, SPhos |

| Methoxy-Substituted | 70–75 | Pd(dba)₂, XPhos |

| Vinyl-Substituted | 60–65 | Ni(COD)₂, DTBM-Segphos |

Biological Activity

The compound 2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile (CAS No. 302348-51-2) is a boron-containing organic compound that has garnered attention in medicinal chemistry and organic synthesis due to its unique structural properties. This article explores its biological activity, including its applications in drug development and material science.

Chemical Structure and Properties

The compound features a boron atom within a dioxaborolane structure, which is known for its versatility in organic synthesis. Its molecular formula is , with a molecular weight of 234.10 g/mol. The presence of the dioxaborolane moiety enhances its potential as a building block in various chemical reactions.

The biological activity of this compound is largely attributed to its ability to interact with biological targets through the boron atom, which can form reversible covalent bonds with nucleophiles in biological systems. This property is particularly useful in the design of inhibitors for enzymes and receptors.

2. Applications in Medicinal Chemistry

Recent studies have highlighted the compound's potential as a GSK-3β inhibitor , which plays a crucial role in various signaling pathways related to cancer and neurodegenerative diseases. For example:

- Inhibition Potency : The compound exhibits competitive inhibition with an IC50 value of approximately 8 nM against GSK-3β, indicating strong potential for therapeutic applications in conditions such as Alzheimer's disease and bipolar disorder .

- Cytotoxicity Studies : In vitro assays demonstrated that at concentrations up to 10 µM, the compound does not significantly reduce cell viability in neuronal cell lines (HT-22 and BV-2), suggesting a favorable safety profile .

3. Anti-inflammatory Properties

The compound has also shown promise in reducing inflammatory markers such as nitric oxide (NO) and interleukin-6 (IL-6) levels in microglial cells. This activity could be beneficial in treating neuroinflammatory conditions .

Case Studies

Several studies have explored the efficacy of compounds structurally related to this compound:

Research Findings

Research indicates that modifications to the dioxaborolane structure can enhance both the potency and selectivity of these compounds. For instance:

- Structural Variations : Altering substituents on the phenyl ring can lead to significant changes in biological activity, allowing for tailored drug design .

- Bioconjugation Applications : The compound's functional groups facilitate bioconjugation processes, enhancing drug delivery systems and diagnostic tools .

Q & A

Basic: What are the recommended synthetic routes for preparing 2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions or functional group transformations. For example:

- Suzuki Coupling : Reacting boronic ester precursors (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) with halogenated phenylacetonitrile intermediates under palladium catalysis. Optimal conditions include Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and toluene/EtOH as solvents at 80–100°C for 12–24 hours .

- Functionalization : Modifying pre-borylated phenylacetonitrile derivatives through nucleophilic substitution or oxidation-reduction sequences. Purification often involves column chromatography (SiO₂, pentane/EtOAc gradients) with 1% Et₃N to prevent decomposition .

Basic: What spectroscopic methods are critical for characterizing this compound?

Key characterization techniques include:

| Method | Key Peaks/Data | Purpose |

|---|---|---|

| ¹H/¹³C NMR | δ 1.3–1.4 ppm (4,4,5,5-tetramethyl groups), δ 3.2–3.5 ppm (acetonitrile CH₂) | Confirm boronate and nitrile groups |

| HRMS | Exact mass match (e.g., [M+H]+ calc. 273.14 for C₁₅H₂₀BNO₃) | Verify molecular formula |

| IR | ~2220 cm⁻¹ (C≡N stretch), ~1350 cm⁻¹ (B-O vibrations) | Functional group validation |

Cross-referencing with databases like PubChem ensures consistency .

Advanced: How can researchers address regiochemical inconsistencies in cross-coupling reactions involving this boronate?

Regioselectivity challenges arise in Pd- or Ni-catalyzed reactions due to competing β-hydride elimination or steric effects. Mitigation strategies include:

- Ligand Screening : Bulky ligands (e.g., XPhos) favor transmetalation at sterically accessible sites, suppressing side reactions .

- Solvent Optimization : Polar aprotic solvents (DMF, THF) improve catalyst stability and selectivity.

- Kinetic Analysis : Monitor reaction progress via LC-MS to identify intermediates (e.g., boronate-arylpalladium complexes) .

For example, Ni-catalyzed hydroboration of alkynes with B₂pin₂ yields divergent (Z)- or (E)-vinylboronates depending on ligand choice (e.g., PCy₃ vs. dppe) .

Advanced: How should researchers handle contradictory NMR data for boron-containing intermediates?

Contradictions often stem from dynamic equilibria (e.g., boronate ester hydrolysis) or paramagnetic impurities. Solutions include:

- Deuterated Solvent Screening : Use CDCl₃ over DMSO-d₆ to minimize boron-lewis acid interactions .

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals (e.g., aromatic protons adjacent to boron) .

- Low-Temperature NMR : Suppress rotational isomerism in dioxaborolane rings .

For instance, unexpected splitting in ¹H NMR of (Z)-vinylboronates (δ 7.40 ppm) was resolved by confirming trans-configuration via NOESY .

Basic: What are the solubility and stability considerations for this compound?

Advanced: What strategies optimize yield in multi-step syntheses using this boronate?

- Protection/Deprotection : Temporarily mask the nitrile group (e.g., as a silyl ether) during Suzuki coupling to prevent side reactions .

- Flow Chemistry : Continuous flow systems improve reproducibility in Pd-catalyzed steps by maintaining precise temperature/residence time .

- Byproduct Analysis : Identify common impurities (e.g., de-borylated phenylacetonitrile) via GC-MS and adjust stoichiometry .

Advanced: How can computational methods aid in predicting reactivity of this compound?

- DFT Calculations : Model transition states for Suzuki couplings to predict regioselectivity (e.g., para vs. meta substitution) .

- Molecular Dynamics : Simulate solvent effects on boronate ester stability .

- Docking Studies : Explore interactions with biological targets (e.g., enzyme active sites) for drug discovery applications .

Basic: What are the primary applications in medicinal chemistry?

This compound serves as a key intermediate in:

- Protease Inhibitors : Boronates mimic tetrahedral intermediates in enzyme catalysis .

- PET Tracers : ¹⁸F-labeled derivatives for imaging studies .

- Anticancer Agents : Functionalization via click chemistry (e.g., azide-alkyne cycloaddition) .

Advanced: How to troubleshoot low yields in large-scale syntheses?

- Catalyst Poisoning : Test for sulfur or oxygen contaminants via ICP-MS .

- Scaling Effects : Optimize mixing efficiency (e.g., use high-shear reactors) to avoid mass transfer limitations .

- In Situ Monitoring : Employ ReactIR to track boronate ester integrity during reactions .

Advanced: What are emerging methodologies for modifying the dioxaborolane ring?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.